

# Pentaethylene Glycol: A Comprehensive Technical Guide to its Solubility in Organic Solvents

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## Compound of Interest

Compound Name: *Pentaethylene glycol*

Cat. No.: *B1679283*

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This in-depth technical guide provides a detailed overview of the solubility characteristics of **pentaethylene glycol** in a variety of common organic solvents. Understanding these properties is critical for the effective application of **pentaethylene glycol** in diverse fields, including pharmaceutical formulations, chemical synthesis, and materials science. This document presents available solubility data, outlines a standard experimental protocol for solubility determination, and provides visual representations of key concepts to aid in comprehension and application.

## Executive Summary

**Pentaethylene glycol**, a member of the polyethylene glycol (PEG) family, is a clear, colorless, and viscous liquid. Its structure, featuring a flexible ethylene oxide backbone and terminal hydroxyl groups, imparts a distinct polarity that governs its solubility. Generally, **pentaethylene glycol** exhibits high solubility in polar organic solvents and is immiscible with non-polar aliphatic hydrocarbons. This guide will explore these characteristics in detail, providing a valuable resource for laboratory and development work.

## Physicochemical Properties of Pentaethylene Glycol

A foundational understanding of **pentaethylene glycol**'s physical and chemical properties is essential for interpreting its solubility behavior.

Property	Value
Chemical Formula	C <sub>10</sub> H <sub>22</sub> O <sub>6</sub>
Molecular Weight	238.28 g/mol [1][2]
Appearance	Clear, colorless to yellow liquid[3]
Density	1.126 g/mL at 25 °C[3]
Boiling Point	184 °C at 2 mmHg
Melting Point	-8.6 °C
Flash Point	>230 °F (>110 °C)
Water Solubility	Miscible

## Solubility of Pentaethylene Glycol and its Analogs in Organic Solvents

While precise quantitative solubility data for **pentaethylene glycol** across a wide range of organic solvents is not extensively published, its behavior can be reliably inferred from data on its close structural analogs, tetraethylene glycol and polyethylene glycol 200 (PEG-200), which has an average molecular weight very near to that of **pentaethylene glycol**. The following table summarizes the available qualitative and semi-quantitative solubility data for these compounds.

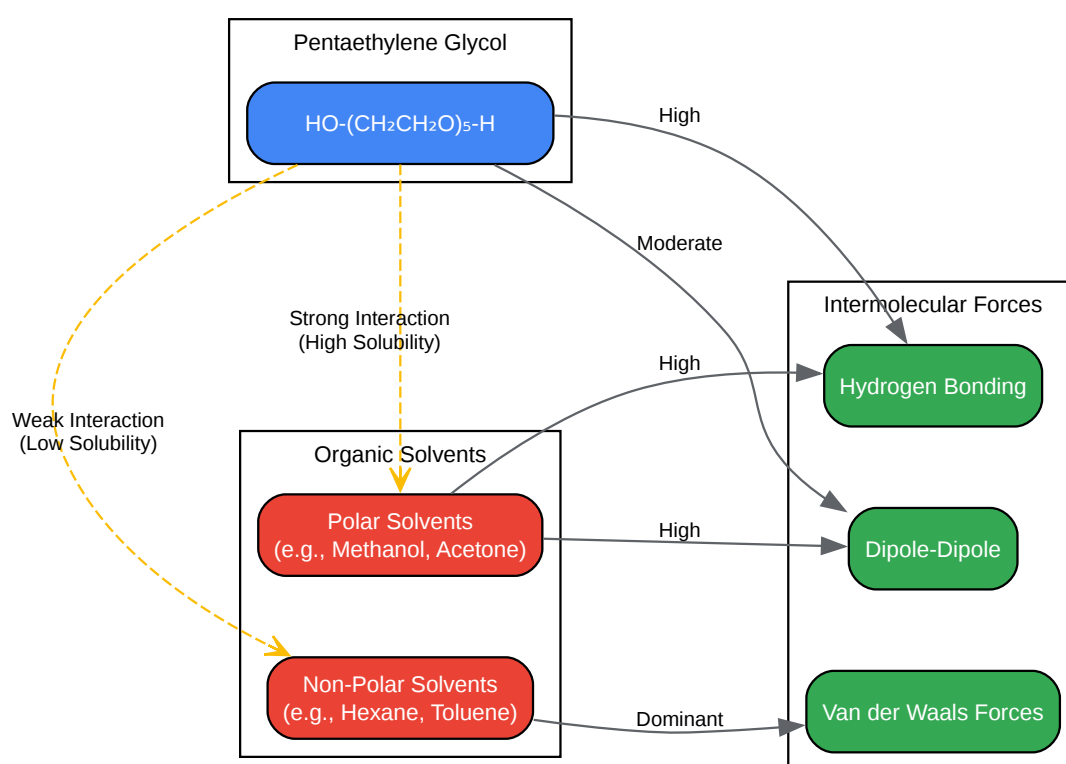
Solvent Class	Solvent	Pentaethylene Glycol (Expected)	Tetraethylene Glycol	PEG-200
Alcohols	Methanol	Miscible	Completely Soluble	Soluble
Ethanol	Miscible	Completely Soluble	Soluble	
Ketones	Acetone	Miscible	Completely Soluble	Soluble
Esters	Ethyl Acetate	Soluble	Soluble	Soluble
Ethers	Diethyl Ether	Sparingly Soluble	Soluble	Insoluble
Tetrahydrofuran (THF)	Miscible	Soluble	Soluble	
Chlorinated Solvents	Chloroform	Soluble	Soluble	Soluble
Dichloromethane	Soluble	Soluble	Soluble	
Carbon Tetrachloride	Soluble	62.0 (units not specified)	Soluble	
Aromatic Hydrocarbons	Benzene	Soluble	Completely Soluble	Soluble
Toluene	Soluble	89.0 (units not specified)	Soluble	
Aliphatic Hydrocarbons	n-Hexane	Immiscible	Slightly Soluble	Insoluble
n-Heptane	Immiscible	Slightly Soluble	Insoluble	

Note: "Miscible" indicates solubility in all proportions. "Soluble" indicates a significant degree of dissolution, though not necessarily in all proportions. "Slightly Soluble" and "Sparingly Soluble"

indicate low levels of dissolution. "Insoluble" and "Immiscible" indicate negligible dissolution.

## Factors Influencing Solubility

The solubility of **pentaethylene glycol** is governed by the principle of "like dissolves like." Its polar nature, due to the presence of ether linkages and terminal hydroxyl groups, dictates its high affinity for other polar molecules.



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Caption: Intermolecular forces governing **pentaethylene glycol** solubility.

## Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a given solvent.

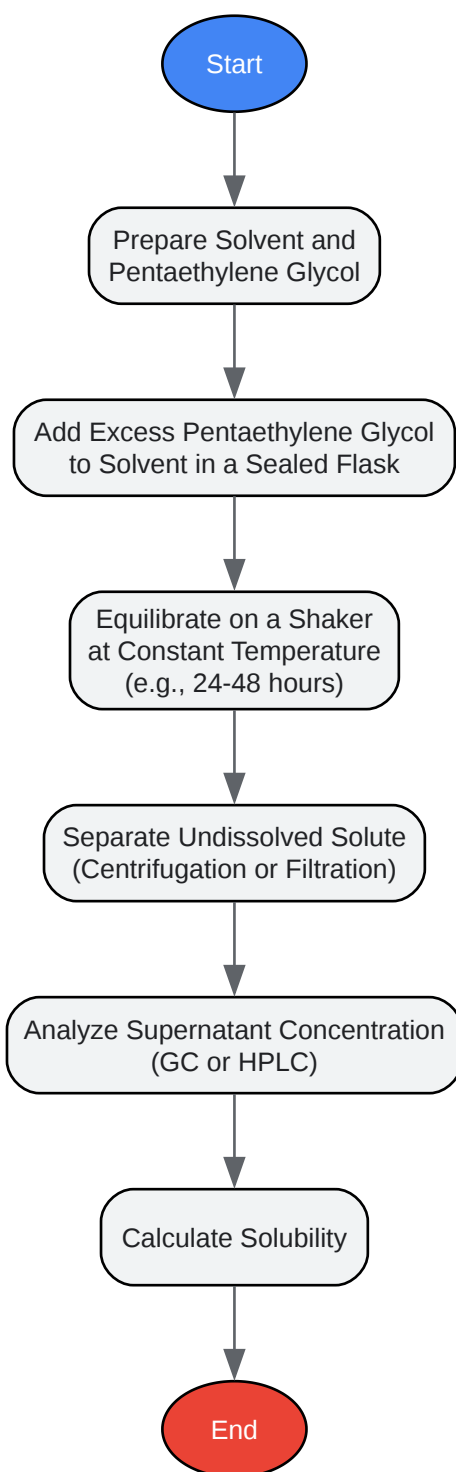
## Principle

A surplus of the solute (**pentaethylene glycol**) is added to the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow for the establishment of thermodynamic equilibrium. After reaching equilibrium, the undissolved solute is separated, and the concentration of the solute in the saturated solution is determined using a suitable analytical method.

## Materials and Apparatus

- **Pentaethylene glycol** (high purity)
- Organic solvents (analytical grade)
- Volumetric flasks
- Stoppered glass flasks or vials
- Orbital shaker with temperature control
- Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
- Analytical balance
- Gas chromatograph (GC) with a flame ionization detector (FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., refractive index or mass spectrometer)

## Experimental Workflow



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Caption: Workflow for the shake-flask solubility determination method.

## Detailed Procedure

- Preparation: Accurately weigh a known amount of **pentaethylene glycol**. Prepare the organic solvent of interest.
- Sample Preparation: Add an excess amount of **pentaethylene glycol** to a stoppered flask containing a known volume or weight of the solvent. The excess should be sufficient to ensure that a saturated solution is formed, with undissolved solute remaining at equilibrium.
- Equilibration: Place the sealed flask in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary studies can be conducted to determine the minimum time required to reach equilibrium.
- Phase Separation: After equilibration, allow the flask to stand undisturbed at the same constant temperature to permit the undissolved **pentaethylene glycol** to settle. Separate the saturated supernatant from the excess solute by either centrifugation or filtration through a membrane filter that is compatible with the solvent.
- Analysis: Accurately dilute a known aliquot of the saturated supernatant with a suitable solvent. Analyze the concentration of **pentaethylene glycol** in the diluted sample using a pre-calibrated analytical method such as GC-FID or HPLC.
- Calculation: Calculate the solubility of **pentaethylene glycol** in the organic solvent, typically expressed in units such as g/100 mL, mg/mL, or mol/L.

## Conclusion

**Pentaethylene glycol** is a versatile compound with a solubility profile that makes it suitable for a wide array of applications, particularly those requiring a polar medium. Its miscibility with water and many polar organic solvents, coupled with its immiscibility with non-polar aliphatic hydrocarbons, provides a predictable framework for its use. For applications requiring precise solubility data, the shake-flask method outlined in this guide provides a robust and reliable experimental approach. This technical guide serves as a valuable resource for scientists and researchers, enabling informed decisions in the formulation and development of products and processes involving **pentaethylene glycol**.

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## References

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